Cas no 899996-22-6 (2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide)
2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- AKOS024470315
- 899996-22-6
- 2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- VU0501319-1
- 2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
- 2,3-dimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
- F2823-0206
- 2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide
-
- Inchi: 1S/C20H17N5O4/c1-28-16-10-6-9-14(17(16)29-2)19(26)23-24-12-21-18-15(20(24)27)11-22-25(18)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,23,26)
- InChI Key: FUVPLFOPULVQDO-UHFFFAOYSA-N
- SMILES: O=C1C2C=NN(C3C=CC=CC=3)C=2N=CN1NC(C1C=CC=C(C=1OC)OC)=O
Computed Properties
- Exact Mass: 391.12805404g/mol
- Monoisotopic Mass: 391.12805404g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 638
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 98Ų
2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2823-0206-2μmol |
2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide |
899996-22-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2823-0206-5μmol |
2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide |
899996-22-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2823-0206-10μmol |
2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide |
899996-22-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2823-0206-1mg |
2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide |
899996-22-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2823-0206-2mg |
2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide |
899996-22-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2823-0206-3mg |
2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide |
899996-22-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2823-0206-4mg |
2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide |
899996-22-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2823-0206-5mg |
2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide |
899996-22-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2823-0206-10mg |
2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide |
899996-22-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2823-0206-15mg |
2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide |
899996-22-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide Related Literature
-
Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide
Comprehensive Overview of 2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide (CAS No. 899996-22-6)
The compound 2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide (CAS No. 899996-22-6) is a specialized organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its unique structural features, this compound is often explored for its potential applications in kinase inhibition, cancer research, and neurodegenerative disease studies. Its molecular framework combines a pyrazolo[3,4-d]pyrimidine core with a 2,3-dimethoxybenzamide moiety, making it a subject of interest for researchers aiming to develop novel therapeutic agents.
In recent years, the scientific community has shown growing interest in small-molecule inhibitors targeting specific enzymatic pathways. The pyrazolo[3,4-d]pyrimidine scaffold, a key component of this compound, is known for its versatility in modulating protein kinases, which are critical in cellular signaling. This has led to increased searches for terms like "pyrazolo[3,4-d]pyrimidine derivatives" and "kinase inhibitor design", reflecting the demand for innovative solutions in precision medicine.
The 2,3-dimethoxybenzamide segment of the molecule further enhances its binding affinity and selectivity, a feature often highlighted in discussions about structure-activity relationships (SAR). Researchers frequently investigate how modifications to the methoxy groups or the benzamide linkage can influence the compound's efficacy. This aligns with trending topics such as "SAR optimization" and "fragment-based drug design", which are widely searched in academic and industrial settings.
From a synthetic perspective, the preparation of 2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide involves multi-step organic transformations, including condensation reactions and amide coupling. These processes are often optimized for yield and purity, addressing common challenges in heterocyclic chemistry. Laboratories focusing on high-throughput screening or combinatorial chemistry may find this compound particularly relevant, as it exemplifies the complexity and creativity required in modern pharmaceutical synthesis.
Beyond its chemical properties, the compound's potential biological activity has sparked curiosity. Preliminary studies suggest interactions with ATP-binding sites in kinases, a mechanism shared by several FDA-approved drugs. This connection to targeted therapy and personalized medicine makes it a frequent subject in queries like "kinase inhibitors in oncology" or "next-generation therapeutics". As the demand for low-toxicity and high-specificity drugs rises, compounds like this one are likely to remain at the forefront of research.
In summary, 2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide (CAS No. 899996-22-6) represents a fascinating intersection of organic synthesis, medicinal chemistry, and drug development. Its structural complexity and potential applications align with current trends in biomedical research, making it a valuable subject for both academic and industrial exploration. As the scientific community continues to uncover its full potential, this compound is poised to contribute significantly to advancements in therapeutic innovation.
899996-22-6 (2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)